molecular formula C38H30Cl2N8+2 B14165808 2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride CAS No. 562102-24-3

2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride

Katalognummer: B14165808
CAS-Nummer: 562102-24-3
Molekulargewicht: 669.6 g/mol
InChI-Schlüssel: SVFMHGCZEKILNA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4’-diaminodiphenylmethane with sodium azide in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the dichloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieving the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction may produce partially or fully reduced tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride involves its interaction with specific molecular targets. The tetrazole rings can form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride stands out due to its unique structural arrangement, which allows for multiple points of chemical modification. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

562102-24-3

Molekularformel

C38H30Cl2N8+2

Molekulargewicht

669.6 g/mol

IUPAC-Name

2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride

InChI

InChI=1S/C38H30N8.2ClH/c1-5-13-33(14-6-1)41-29-43(35-17-9-3-10-18-35)45(39-41)37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-40-42(34-15-7-2-8-16-34)30-44(46)36-19-11-4-12-20-36;;/h1-30H;2*1H/q+4;;/p-2

InChI-Schlüssel

SVFMHGCZEKILNA-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)[N+]2=C[N+](=NN2C3=CC=C(C=C3)C4=CC=C(C=C4)N5N=[N+](C=[N+]5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.